molecular formula C7H10N2O2 B6149697 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol CAS No. 1020962-63-3

2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol

Cat. No.: B6149697
CAS No.: 1020962-63-3
M. Wt: 154.17 g/mol
InChI Key: QKDJDXCTCSBXEL-UHFFFAOYSA-N
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Description

2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of an aminopyridine group attached to an ethan-1-ol moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol typically involves the reaction of 6-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a suitable catalyst, such as a metal oxide or zeolite. The reactants are fed into the reactor at a controlled rate, and the product is continuously collected and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The ethan-1-ol moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-aminopyridin-3-yl)oxy]ethanamine
  • 2-[(6-aminopyridin-3-yl)oxy]acetic acid
  • 2-[(6-aminopyridin-3-yl)oxy]ethyl chloride

Uniqueness

2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol is unique due to its combination of an aminopyridine group and an ethan-1-ol moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1020962-63-3

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)oxyethanol

InChI

InChI=1S/C7H10N2O2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9)

InChI Key

QKDJDXCTCSBXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCO)N

Purity

95

Origin of Product

United States

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